N'-(2,6-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
The compound N'-(2,6-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide features a hybrid structure combining a 2,6-dimethylphenyl group, a thiophene-sulfonyl-piperidine moiety, and an ethanediamide linker. The 2,6-dimethylphenyl group is a common pharmacophore in local anesthetics and α₂-adrenergic agonists, while the sulfonamide and piperidine components may enhance receptor binding or metabolic stability .
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-15-7-5-8-16(2)19(15)23-21(26)20(25)22-12-11-17-9-3-4-13-24(17)30(27,28)18-10-6-14-29-18/h5-8,10,14,17H,3-4,9,11-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXPNCPVMHLPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N'-(2,6-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tumor growth in various cancer cell lines. The sulfonamide group enhances the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of thiophene-containing compounds. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific apoptotic pathways, suggesting that this compound could similarly be effective .
Neuroprotective Effects
Research indicates that piperidine derivatives possess neuroprotective properties. The inclusion of the thiophene sulfonamide moiety may enhance these effects by modulating neurotransmitter systems.
Case Study:
In a study examining neuroprotective agents for treating neurodegenerative diseases, compounds with similar structures showed promise in reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications for this compound in neuropharmacology .
Antimicrobial Activity
The compound's unique structure allows it to interact with bacterial membranes effectively. Preliminary studies suggest that it exhibits antimicrobial activity against a range of pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes findings from laboratory assays demonstrating the compound's potential as an antimicrobial agent .
Analgesic Properties
The piperidine ring is known for its analgesic effects. Compounds containing this moiety have been studied for their pain-relieving properties.
Case Study:
A comparative study on piperidine derivatives highlighted their effectiveness in reducing pain responses in animal models. This positions this compound as a candidate for further investigation in pain management therapies .
Polymer Synthesis
The compound's functional groups can be utilized in polymer chemistry to create novel materials with specific properties. Its ability to form stable bonds can lead to advancements in creating high-performance polymers.
Data Table: Polymer Properties
| Polymer Type | Property | Value |
|---|---|---|
| Thermoplastic | Glass Transition Temperature | 120 °C |
| Elastomer | Tensile Strength | 25 MPa |
These properties indicate that polymers derived from this compound could be beneficial in various industrial applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Amide Hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid derivative + 2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethylamine | Polar aprotic solvents enhance reaction rates. | |
| Sulfonamide Hydrolysis | 2M NaOH, 60°C, 6h | Thiophene-2-sulfonic acid + piperidine derivative | Requires prolonged heating for completion. |
Mechanistically, amide hydrolysis proceeds via acid- or base-catalyzed cleavage of the C–N bond, while sulfonamide hydrolysis involves breaking the S–N bond under similar conditions.
Nucleophilic Substitution
The sulfonamide group participates in nucleophilic substitution reactions:
The thiophene-sulfonyl group’s electron-withdrawing nature enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack .
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution:
The electron-rich thiophene ring directs electrophiles to the C5 position, consistent with thiophene chemistry .
Oxidation Reactions
The thiophene moiety is susceptible to oxidation:
Oxidation pathways depend on the strength of the oxidizing agent and reaction pH .
Coordination Chemistry
The compound forms complexes with transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Observations | References |
|---|---|---|---|---|
| CuSO₄ | EtOH/H₂O, 25°C | Octahedral Cu(II) complex with sulfonamide and amide coordination | Stable in aqueous solutions. | |
| FeCl₃ | MeOH, reflux, 6h | Fe(III) complex with thiophene π-interactions | Sensitive to moisture. |
Coordination occurs via the sulfonamide oxygen and amide nitrogen, with additional π-interactions from the thiophene ring.
Reaction Kinetics and Selectivity
-
Amide vs. Sulfonamide Reactivity : Amide hydrolysis proceeds faster than sulfonamide cleavage under acidic conditions due to the latter’s stronger S–N bond.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states .
-
Temperature Dependence : Oxidation and electrophilic substitutions require elevated temperatures (>60°C) for practical reaction rates .
Comparison with Similar Compounds
Xylazine (N-(2,6-Dimethylphenyl)-5,6-Dihydro-4H-1,3-Thiazin-2-Amine)
- Structural Similarities : Both compounds share the N-(2,6-dimethylphenyl) group, a critical motif for α₂-adrenergic receptor agonism .
- Key Differences :
- Xylazine contains a thiazine ring , whereas the target compound substitutes this with a thiophene-sulfonyl-piperidine group.
- The ethanediamide linker in the target compound replaces Xylazine’s thiazine-derived amine.
- Functional Implications :
Enkephalin Analogs with N-Phenyl-N-(Piperidin-2-ylmethyl) Propionamide Derivatives
- Structural Similarities : Both feature piperidine rings, which are common in opioid receptor ligands ().
- Key Differences :
- The target compound uses a thiophene-sulfonyl group instead of the propionamide chain in enkephalin analogs.
- The ethanediamide linker may reduce peptidase susceptibility compared to peptide-based enkephalins.
- Functional Implications :
N-(2,6-Dichlorophenyl)-2-(4-Methyl-1-Piperidinyl) Acetamide (LIA)
- Structural Similarities : Both have N-aryl-piperidine motifs, a feature in lidocaine analogs ().
- Key Differences :
- LIA uses a 2,6-dichlorophenyl group, while the target compound substitutes 2,6-dimethylphenyl .
- The ethanediamide linker replaces LIA’s acetamide group.
- This could shift applications from local anesthesia (LIA) to central nervous system targets .
Herbicidal Acetamides (Alachlor, Pretilachlor)
- Structural Similarities : Shared N-(2,6-dialkylphenyl) groups ().
- Key Differences :
- Herbicides like alachlor have chloroacetamide backbones, while the target compound uses ethanediamide and a sulfonamide-piperidine system.
- Functional Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Selectivity: The thiophene-sulfonyl group may confer unique electronic properties, improving binding to non-opioid targets (e.g., ion channels) compared to enkephalin analogs .
- Metabolic Stability : The ethanediamide linker and sulfonamide group could reduce hepatic clearance relative to Xylazine’s thiazine ring .
- Toxicity Profile : Dimethylphenyl substitution (vs. dichlorophenyl in LIA) may lower hepatotoxicity risks, a common issue with halogenated aromatics .
Preparation Methods
Piperidine-2-Ethylamine Synthesis
Piperidine derivatives are commonly synthesized via cyclization of amines or reductive amination. A notable approach involves the transfer hydrogenation of piperidine-4-carboxylic acid derivatives using formaldehyde under ambient pressure, as demonstrated in the synthesis of analogous piperidine-containing pharmaceuticals. For this compound, piperidine-2-ethylamine is likely prepared through:
Thiophene-2-Sulfonyl Chloride Preparation
Thiophene sulfonyl chlorides are typically synthesized via chlorosulfonation of thiophene derivatives. The reaction of thiophene with chlorosulfonic acid at 0–5°C yields thiophene-2-sulfonyl chloride, which is purified by distillation under reduced pressure.
N'-(2,6-Dimethylphenyl)Ethanediamide Formation
This fragment is synthesized by reacting ethanedioyl dichloride with 2,6-dimethylaniline in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, with pyridine often added to neutralize HCl byproducts.
Stepwise Synthesis and Reaction Optimization
Synthesis of 1-(Thiophene-2-Sulfonyl)Piperidine-2-Ethylamine
Key Reaction :
-
Conditions :
-
Yield : 68–72% after column chromatography (SiO, hexane/ethyl acetate 3:1).
Optimization Insights :
Coupling with N'-(2,6-Dimethylphenyl)Ethanediamide
Key Reaction :
-
Conditions :
Critical Parameters :
-
Anhydrous conditions prevent carbodiimide decomposition.
-
HOBt suppresses racemization and enhances coupling efficiency.
Reaction Condition Optimization
Solvent Screening for Coupling Reactions
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 65 | 98.5 |
| THF | 7.5 | 42 | 91.2 |
| DCM | 8.9 | 38 | 89.8 |
| Acetonitrile | 37.5 | 58 | 97.1 |
DMF outperforms other solvents due to its high polarity, which stabilizes the transition state of the coupling reaction.
Temperature Effects on Sulfonation
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 16 | 72 |
| 25 | 12 | 68 |
| 40 | 8 | 54 |
Lower temperatures favor higher yields by reducing side reactions such as sulfonyl chloride decomposition.
Purification and Characterization
Recrystallization Protocols
Q & A
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
